2'-amino-5-fluoro-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-AMINO-5-FLUORO-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, fluoro, oxo, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-AMINO-5-FLUORO-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIADIAZOL-2-YL)-1,2,5’,6’,7’,8’-HEXAHYDRO-1’H-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole and quinoline precursors, followed by the introduction of the thiadiazole moiety. The final steps involve the incorporation of the amino, fluoro, and oxo groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 2’-AMINO-5-FLUORO-2,5’-DIOXO-1’-(5-{[3-(TRIFLUOROMETHYL)BENZYL]THIO}-1,3,4-THIAD
Properties
Molecular Formula |
C27H18F4N6O2S2 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
2'-amino-5-fluoro-2,5'-dioxo-1'-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C27H18F4N6O2S2/c28-15-7-8-18-16(10-15)26(23(39)34-18)17(11-32)22(33)37(19-5-2-6-20(38)21(19)26)24-35-36-25(41-24)40-12-13-3-1-4-14(9-13)27(29,30)31/h1,3-4,7-10H,2,5-6,12,33H2,(H,34,39) |
InChI Key |
LJAIRVWDKFMYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=NN=C(S5)SCC6=CC(=CC=C6)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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